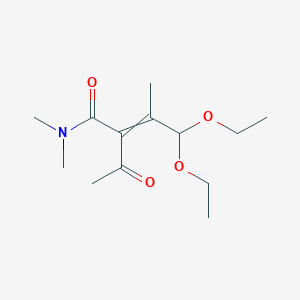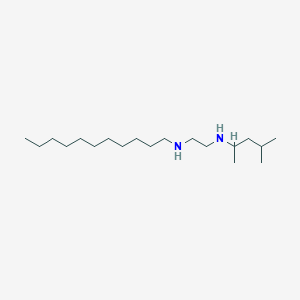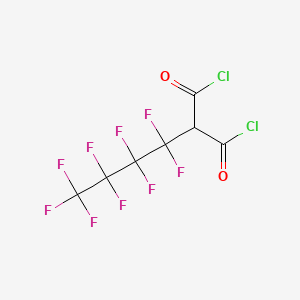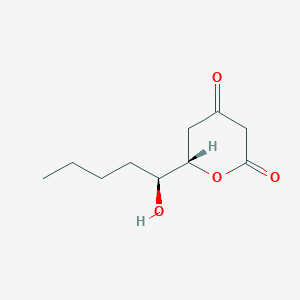
Methyl 4-bromo-2-(2-oxobutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(2-oxobutyl)benzoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, featuring a bromine atom and an oxobutyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(2-oxobutyl)benzoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Halogenation: The intermediate compound undergoes halogenation using reagents like bromosuccinimide to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-2-(2-oxobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxobutyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 4-bromo-2-(2-oxobutyl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-(2-oxobutyl)benzoate involves its interaction with specific molecular targets. The bromine atom and oxobutyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles . Additionally, the oxobutyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the oxobutyl group.
Methyl 4-iodobenzoate: Similar structure with an iodine atom instead of bromine.
Methyl 4-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-2-(2-oxobutyl)benzoate is unique due to the presence of both a bromine atom and an oxobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
827324-20-9 |
|---|---|
Formule moléculaire |
C12H13BrO3 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(2-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-10(14)7-8-6-9(13)4-5-11(8)12(15)16-2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
DIJKWZGCARBQLE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


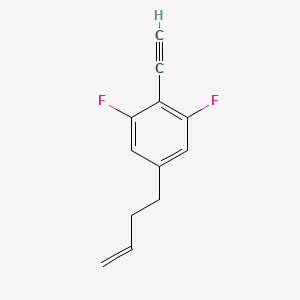

![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
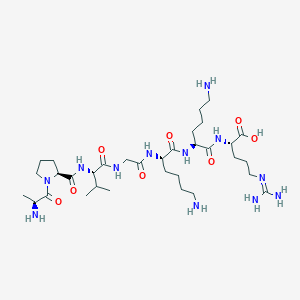

![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
